

Spectroscopic Profile of 6-Methoxy-[1,1'-biphenyl]-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B027535

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Methoxy-[1,1'-biphenyl]-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the compound's structural characterization through NMR spectroscopy.

Chemical Structure

6-Methoxy-[1,1'-biphenyl]-3-amine, with the molecular formula $\text{C}_{13}\text{H}_{13}\text{NO}$, is a biphenyl derivative containing a methoxy and an amine functional group on one of the phenyl rings. The structural arrangement of this molecule dictates its unique spectral signature.

Figure 1: Chemical structure of 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted NMR Spectral Data

Precise, experimentally verified ^1H and ^{13}C NMR data for 6-Methoxy-[1,1'-biphenyl]-3-amine are not readily available in the surveyed literature. However, based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a predicted spectral dataset has been compiled. The chemical shifts for methoxy groups typically appear around 3.8 ppm in ^1H NMR and 55-60 ppm in ^{13}C NMR spectra. Aromatic protons and carbons exhibit signals in

the range of 6.5-8.0 ppm and 110-160 ppm, respectively, with their exact shifts influenced by the electronic effects of the substituents.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR data for 6-Methoxy-[1,1'-biphenyl]-3-amine. These predictions are based on the analysis of related biphenyl structures.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
~ 7.50 - 7.30	m	-	5H	Ar-H (unsubstituted phenyl ring)
~ 7.00 - 6.80	m	-	3H	Ar-H (substituted phenyl ring)
~ 3.85	s	-	3H	-OCH ₃
~ 3.70	br s	-	2H	-NH ₂

Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR data, outlining the anticipated chemical shifts for the carbon atoms in 6-Methoxy-[1,1'-biphenyl]-3-amine, is presented below.

Chemical Shift (δ) (ppm)	Assignment
~ 158.0	C-OCH ₃
~ 145.0	C-NH ₂
~ 140.0	C-C (biphenyl linkage)
~ 138.0	C-C (biphenyl linkage)
~ 130.0 - 110.0	Ar-C
~ 55.5	-OCH ₃

Disclaimer: The data presented in this table is a prediction based on the analysis of structurally related molecules and awaits experimental confirmation.

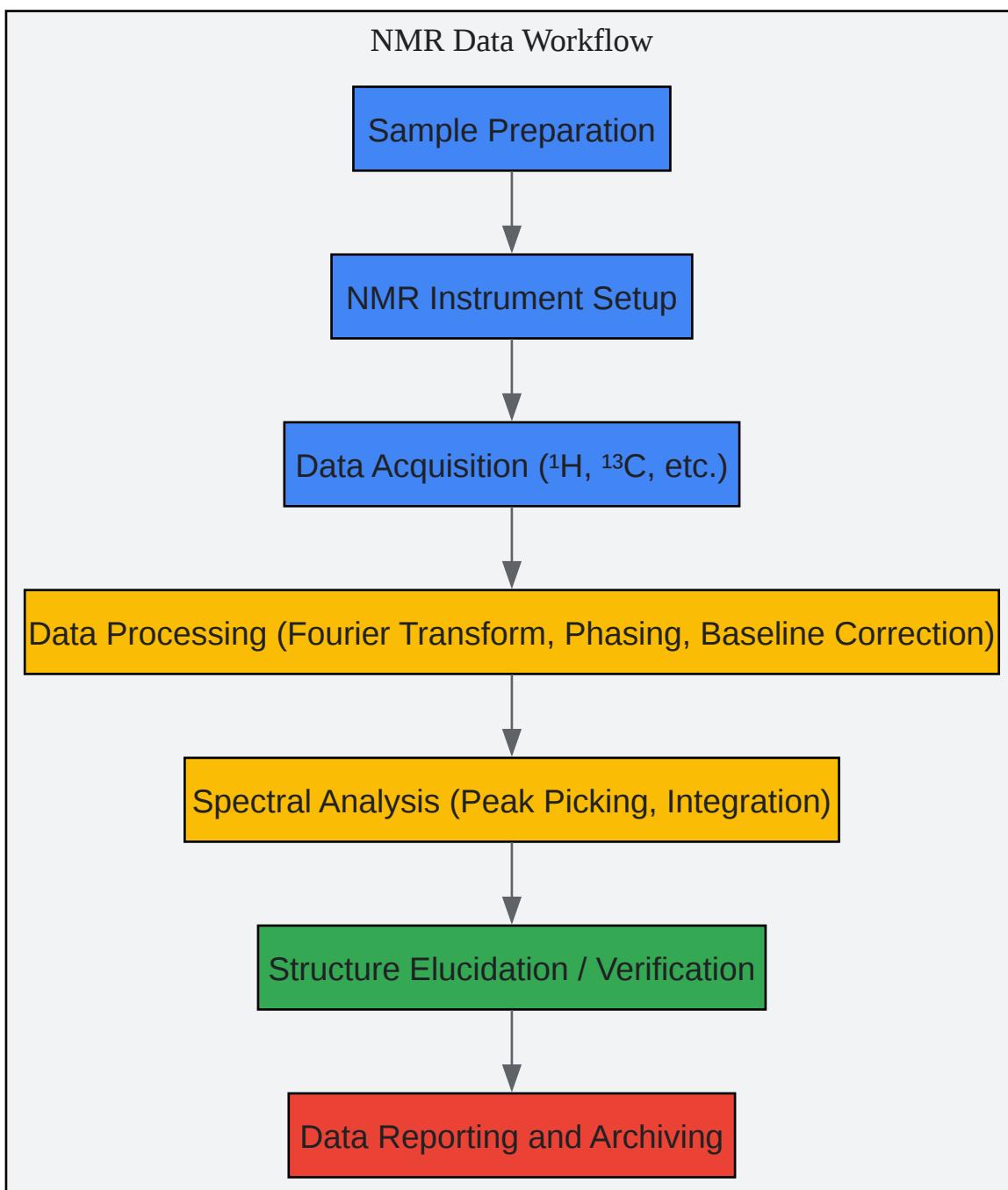
Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 6-Methoxy-[1,1'-biphenyl]-3-amine.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid sample of 6-Methoxy-[1,1'-biphenyl]-3-amine.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
- **Dissolution:** Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference

the spectra to the residual solvent peak.


NMR Instrument Parameters

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

Parameter	^1H NMR	^{13}C NMR
Operating Frequency	300 - 500 MHz	75 - 125 MHz
Pulse Program	Standard single pulse	Proton-decoupled single pulse
Acquisition Time	2 - 4 seconds	1 - 2 seconds
Relaxation Delay	1 - 5 seconds	2 - 5 seconds
Number of Scans	8 - 16	128 - 1024 (or more)
Spectral Width	-2 to 12 ppm	-10 to 220 ppm
Temperature	Room Temperature (e.g., 298 K)	Room Temperature (e.g., 298 K)

Workflow for NMR Data Acquisition and Interpretation

The process of obtaining and interpreting NMR data follows a systematic workflow to ensure accurate and reliable results.

[Click to download full resolution via product page](#)

Figure 2: General workflow for NMR data acquisition and interpretation.

This guide serves as a foundational resource for understanding the NMR spectral characteristics of 6-Methoxy-[1,1'-biphenyl]-3-amine. While the provided spectral data is

predictive, it offers valuable insights for researchers working with this and related compounds. Experimental verification of this data is encouraged for definitive structural assignment.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxy-[1,1'-biphenyl]-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027535#1h-nmr-and-13c-nmr-spectral-data-of-6-methoxy-1-1-biphenyl-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com